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Compound of Interest

Compound Name: Levatin

Cat. No.: B241495 Get Quote

Disclaimer: Initial searches for "Levatin" did not yield information on a specific scientific

compound. This guide focuses on "Levan," a well-documented biopolymer, which is presumed

to be the intended subject.

Introduction
Levan is a naturally occurring fructan, a type of polysaccharide, composed of fructose units

linked by β-(2,6) glycosidic bonds in the main chain with some β-(2,1) branching.[1][2] This

biopolymer is synthesized by a wide range of microorganisms, including bacteria and fungi, as

well as a limited number of plant species.[1][2][3] Due to its unique physicochemical properties

such as high water solubility, biodegradability, and biocompatibility, levan is a subject of

growing interest in the food, pharmaceutical, and cosmetic industries.[4] This document

provides a comprehensive overview of the discovery, isolation protocols, and known signaling

pathways of levan for researchers and professionals in drug development.

Discovery of Levan
The discovery of levan dates back to the late 19th and early 20th centuries. In 1881, Edmund

Oscar von Lippmann first identified a gum-like substance he named "lävulan" in molasses from

sugar beet production.[3] Later, in 1901, Greig-Smith coined the term "levan" due to the

substance's levorotatory property in polarized light.[3] Initial research was also connected to

the traditional Japanese food, nattō, which was recognized for its health-promoting properties.

[3]
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Production and Isolation of Levan
Microbial fermentation is the primary method for producing levan.[1][2] The enzyme responsible

for levan synthesis is levansucrase, which polymerizes the fructose moiety of sucrose.[1][2] A

variety of microorganisms are known to produce levan, including Bacillus subtilis, Zymomonas

mobilis, and various species of Lactobacillus.[1][2][5]

Below are detailed methodologies for the production and isolation of levan from microbial

cultures.

Protocol 1: Levan Production and Isolation from Bacillus subtilis

This protocol is adapted for the production and isolation of levan from Bacillus subtilis cultures.

[6]

Culture Preparation:

Prepare a sterile "productive medium" containing (per liter): 60 g sucrose, 4.5 g

ammonium sulphate, 0.6 g MgSO₄·7H₂O, and 21.6 g K₂HPO₄ in Luria-Bertani (LB) broth.

Inoculate the productive medium with an overnight culture of B. subtilis (5% v/v).

Incubate the culture at 37°C on a rotary shaker for 96 hours.[6]

Levan Isolation:

Centrifuge the culture at 10,000 rpm for 10 minutes at 4°C to pellet the bacterial cells.[6]

Collect the supernatant, which contains the secreted levan.

Precipitate the levan by adding 1.5 volumes of ice-cold absolute ethanol to the

supernatant and incubate for at least one hour.[6]

Collect the precipitated levan by centrifugation at 10,000 rpm for 10 minutes.

Wash the levan pellet twice with distilled water.
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Dry the purified levan pellet in an oven at a suitable temperature (e.g., 80-110°C) to a

constant weight.[6]

Protocol 2: Levan Production and Isolation from Lactobacillus fermentum

This protocol outlines the procedure for levan production and isolation from Lactobacillus

fermentum.

Culture and Screening:

Isolate bacterial colonies on a modified levan screening solid medium containing (per

liter): 100 g sucrose, 5.5 g K₂HPO₄, 0.2 g MgSO₄·7H₂O, 2 g peptone, 0.5 g yeast extract,

and 15 g agar.[5]

Incubate anaerobically at 37°C for 48 hours and select isolates with a slimy, mucoid

appearance.[5]

For liquid culture, grow the selected colonies in the same medium without agar in a shaker

incubator.[5]

Levan Recovery:

Centrifuge the broth at 10,000 rpm for 10 minutes.[5]

Add two volumes of chilled absolute ethanol to the supernatant.

Incubate at 4°C for 48 hours to allow for complete precipitation.[5]

Collect the precipitated levan via centrifugation at 8,000 rpm for 10 minutes.[5]

Dry the resulting pellet at 50°C for 2-3 days to determine the dry weight of the levan.[5]

Quantitative Data on Levan Production
The yield of levan is highly dependent on the microbial strain and culture conditions. The

following tables summarize quantitative data on levan production from various studies.
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Microorganism
Key Culture

Conditions
Levan Yield (g/L) Reference

Bacillus subtilis-3
20% sucrose, 48h,

35°C, pH 7.0
6.5 [7]

Bacillus subtilis-1
20% sucrose, 48h,

35°C, pH 7.0
5.3 [7]

Bacillus subtilis-2
20% sucrose, 48h,

35°C, pH 7.0
4.2 [7]

Lactobacillus

fermentum SHN1
1% inoculum size 25 [5]

Gluconobacter

japonicus LMG 1417
Cell-free supernatant 157.9 ± 7.6 [1][4]

Recombinant E. coli

with levansucrase

50% (w/v) sucrose,

pH 6.0, 35°C, 12h
185 [2][4]

S. cerevisiae (M1FT

and SUT co-

expression)

Rich media with 5%

sucrose

6.5 (in medium) +

1.24 (intracellular)
[8]

Factor Condition
Effect on Levan

Production
Reference

Sucrose

Concentration
High concentrations

Favors synthesis of

low molecular weight

levan

[2][9]

Temperature Varies by species
Influences molecular

weight of levan
[9]

Nitrogen Source
Yeast extract and

peptone

Can enhance

levansucrase activity
[6]

Biological Activity and Signaling Pathways
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Levan has demonstrated immunomodulatory properties, primarily through its interaction with

Toll-like receptors (TLRs).[10][11] TLRs are a class of proteins that play a key role in the innate

immune system by recognizing pathogen-associated molecular patterns.

Levan has been shown to stimulate TLR2 and TLR4 signaling pathways.[10][11] This

interaction can lead to the production of various cytokines, such as IL-12 and TNF-α, and can

influence the T-helper cell response, potentially suppressing Th2 responses associated with

allergic reactions.[11] The immunomodulatory effects of levan appear to be dependent on its

molecular weight.[10]
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Levan-mediated TLR4 signaling pathway.
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(e.g., Bacillus subtilis in
Sucrose-rich Medium)
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Experimental workflow for levan isolation.
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Conclusion
Levan is a versatile biopolymer with significant potential in various industrial and biomedical

applications. The methods for its production and isolation are well-established, relying on

microbial fermentation and straightforward downstream processing. The immunomodulatory

activity of levan, particularly its interaction with TLR signaling pathways, opens avenues for its

use as a functional food ingredient or a therapeutic agent. Further research into the structure-

function relationship of levan from different sources will be crucial for optimizing its applications

in drug development and other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b241495#discovery-and-isolation-of-levatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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